Levulinic-d5 Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levulinic-d5 Acid, also known as 4-Oxovaleric acid-d5, is the deuterium labeled Levulinic acid . Levulinic acid is a precursor for the synthesis of biofuels, such as ethyl levulinate .

Synthesis Analysis

Levulinic acid can be produced from renewable resources through biorefinery processes . The primary challenge in biorefinery is the separation of Levulinic acid from other biomass products . The synthesis of Levulinic acid on the laboratory scale has been investigated extensively using homogeneous or heterogeneous catalysts .

Molecular Structure Analysis

The molecular structure of Levulinic acid consists of a carboxylic acid group and a ketone group . The presence of these functional groups results in interesting reactivity patterns .

Chemical Reactions Analysis

Levulinic acid is a multipurpose platform chemical that is currently used in a wide variety of applications . It has wider convertibility to a large number of commodity chemicals . The carbonyl group of Levulinic acid has been highlighted for its reactions .

Physical and Chemical Properties Analysis

Levulinic acid is a yellow to brown liquid that may congeal, characterized by a mild caramellic odor . It has a melting point of 30-33 °C and a boiling point of 245.00 to 246.00 °C at 760.00 mm Hg .

作用机制

安全和危害

Levulinic acid is classified as an irritant according to the GHS classification . It may cause harm if swallowed, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

未来方向

Levulinic acid is one of the most promising biomass-derived platform chemicals owing to its wider convertibility to a large number of commodity chemicals . Efforts should be made to develop robust catalysts and reaction systems in order to improve the reaction selectivity . The mechanisms of Levulinic acid formation from various feedstocks are also significantly important to guide the intensification of the process .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Levulinic-d5 Acid can be achieved through the oxidation of levulinic-d5 aldehyde using a suitable oxidizing agent.", "Starting Materials": [ "Levulinic-d5 aldehyde", "Oxidizing agent (e.g. potassium permanganate, hydrogen peroxide, etc.)", "Solvent (e.g. water, ethanol, etc.)" ], "Reaction": [ "Dissolve levulinic-d5 aldehyde in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a suitable temperature and pH", "Monitor the progress of the reaction using suitable analytical techniques (e.g. TLC, HPLC, etc.)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using suitable techniques (e.g. recrystallization, chromatography, etc.)", "Characterize the product using suitable analytical techniques (e.g. NMR, IR, MS, etc.)" ] } | |

CAS 编号 |

1206185-52-5 |

分子式 |

C5H8O3 |

分子量 |

121.147 |

IUPAC 名称 |

3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |

InChI 键 |

JOOXCMJARBKPKM-ZBJDZAJPSA-N |

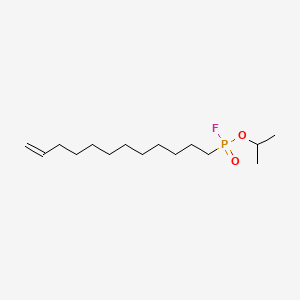

SMILES |

CC(=O)CCC(=O)O |

同义词 |

3-Acetylpropionic-d5 Acid; 3-Oxobutanecarboxylic-d5 Acid; 4-Ketovaleric-d5 Acid; 4-Oxopentanoic-d5 Acid; 4-Oxovaleric-d5 Acid; Laevulinic-d5 Acid; Levulic-d5 Acid; NSC 3716; β-Acetylpropionic-d5 Acid; γ-Ketovaleric-d5 Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。